Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-
Description
Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is a brominated nitrobenzene derivative featuring a unique 1-methylcyclopropyl ether substituent. The molecule comprises three key groups:
- Bromine at position 2 (electron-withdrawing, ortho/para-directing).
- Nitro group at position 1 (strong electron-withdrawing, meta-directing).
This combination likely results in distinct physicochemical behaviors, such as elevated boiling points and altered solubility compared to simpler derivatives.
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-10(4-5-10)15-7-2-3-9(12(13)14)8(11)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
APSGALSPPRTCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nitro group can be introduced via nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-bromo-4-[(1-methylcyclopropyl)oxy]aniline.
Oxidation: Formation of oxidized cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The 1-methylcyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
Boiling Points : The target compound’s estimated boiling point (430–450 K) exceeds that of simpler analogs due to increased molecular weight and polarity from the nitro and ether groups. However, steric hindrance from the cyclopropane ring may reduce packing efficiency, moderating this effect .
Electron Effects : The nitro group’s strong electron-withdrawing nature dominates reactivity, directing electrophilic substitution to meta positions. Bromine’s ortho/para-directing influence is secondary .
Thermodynamic and Reactivity Trends
- Thermal Stability: Cyclopropane-containing compounds (e.g., ’s C₉H₈BrCl) are often sensitive to ring-opening under heat or acidic conditions. The target compound may exhibit similar instability compared to non-cyclic analogs .
- Solubility : Polar substituents (e.g., nitro, ether) enhance solubility in polar solvents compared to halogenated derivatives like Benzene, 1-bromo-4-(1-methylethyl) (), which lacks polar groups .
- Reactivity with Electrophiles : The nitro group deactivates the benzene ring, reducing reaction rates compared to compounds without electron-withdrawing groups (e.g., ’s Benzene, 1-bromo-4-chloro-2-methyl-) .
Biological Activity
Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- (CAS No. 1626355-69-8) is a nitro-substituted aromatic compound that exhibits various biological activities. Its molecular formula is C10H10BrNO3, and it has a molecular weight of approximately 272.1 g/mol. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.1 g/mol |
| IUPAC Name | 2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |
| InChI Key | APSGALSPPRTCDF-UHFFFAOYSA-N |
Benzene derivatives, particularly those with nitro groups, have been studied for their potential as bioactive compounds. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets. This compound's specific biological activities may include:
- Antimicrobial Activity : Nitro compounds are known for their ability to inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Benzene derivatives may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
In a study examining various nitro-substituted benzene derivatives, it was found that compounds with similar structures exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the disruption of bacterial cell membranes and interference with DNA replication processes.
Anticancer Research
Research on related compounds has shown promising results in anticancer activity. For instance, derivatives similar to Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- demonstrated cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The compounds induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
In Vivo Studies
A recent in vivo study investigated the effects of a related compound on tumor growth in mouse models. The results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, suggesting potential therapeutic applications in oncology.
Summary of Findings
| Study Type | Findings |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth |
| Anticancer | Induced apoptosis in HT-29 and TK-10 cell lines |
| In Vivo | Reduced tumor size in mouse models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
